Enzymatic Target Selectivity: HGPRT Inhibition vs. Xanthine Oxidase Cross-Reactivity of the [3,4-d] Isomer
3H-Pyrazolo[4,3-D]pyrimidin-7-OL is annotated as an inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in DrugBank and has been co-crystallized in the human HGPRTase active site (PDB 1D6N), confirming direct target engagement at the molecular level [1]. In contrast, the [3,4-d] fusion isomer allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) is a well-characterized inhibitor of xanthine oxidase (XO), with an IC50 of approximately 0.2–2.0 µM for XO depending on assay conditions, and does not inhibit HGPRT at comparable concentrations [2]. This orthogonal target selectivity constitutes a binary differentiation: the [4,3-d] scaffold is a probe for the purine salvage enzyme HGPRT, whereas the [3,4-d] scaffold is a probe for the purine catabolic enzyme xanthine oxidase. No peer-reviewed report identifies this compound as an inhibitor of CDK2, EGFR, or kinases commonly associated with substituted pyrazolo[4,3-d]pyrimidine derivatives, making HGPRT the only structurally validated target for the unsubstituted core [3].
| Evidence Dimension | Primary enzymatic target and validated structural engagement |
|---|---|
| Target Compound Data | HGPRT inhibitor; co-crystal structure with human HGPRTase at 2.70 Å resolution (PDB 1D6N); deposited as inhibitor HPP/PPO [1] |
| Comparator Or Baseline | Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol): xanthine oxidase inhibitor; IC50 ≈ 0.2–2.0 µM for XO; no HGPRT inhibition reported at comparable concentrations [2] |
| Quantified Difference | Orthogonal primary target: HGPRT (target compound) vs. xanthine oxidase (allopurinol). No crossover inhibition documented. |
| Conditions | Target annotation from DrugBank DB03153; structural validation in human HGPRTase K68A mutant ternary complex with PRPP and Mg2+ [1][3] |
Why This Matters
A procurement decision for HGPRT-focused research must exclude allopurinol and other [3,4-d] isomers because they do not engage the target, making 3H-pyrazolo[4,3-D]pyrimidin-7-OL the only pyrazolopyrimidine isomer with validated HGPRT co-crystallography.
- [1] DrugBank. DB03153 – 3H-pyrazolo[4,3-d]pyrimidin-7-ol. Target: Hypoxanthine-guanine phosphoribosyltransferase. https://go.drugbank.com/drugs/DB03153 (accessed 2026-05-13). View Source
- [2] Pacher, P., Nivorozhkin, A. and Szabó, C. Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacol. Rev. 58(1), 87-114 (2006). DOI: 10.1124/pr.58.1.6. View Source
- [3] Balendiran, G.K. et al. Ternary complex structure of human HGPRTase, PRPP, Mg2+, and the inhibitor HPP. Protein Sci. 8(5), 1023-1031 (1999). PDB: 1D6N. View Source
